Lead bis(nonylphenolate)

Catalog No.
S13147392
CAS No.
72586-00-6
M.F
C30H46O2Pb
M. Wt
646 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead bis(nonylphenolate)

CAS Number

72586-00-6

Product Name

Lead bis(nonylphenolate)

IUPAC Name

lead(2+);2-nonylphenolate

Molecular Formula

C30H46O2Pb

Molecular Weight

646 g/mol

InChI

InChI=1S/2C15H24O.Pb/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI Key

RZJWIRXAABVVBS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Pb+2]

Lead bis(nonylphenolate) is an organometallic compound formed by the coordination of lead with nonylphenol, a phenolic compound characterized by a nonyl group (a nine-carbon alkyl chain) attached to the phenolic ring. This compound is typically represented by the formula Pb C15H24O)2\text{Pb C}_{15}\text{H}_{24}\text{O})_2, where each nonylphenolate group contributes to its chemical properties. Lead bis(nonylphenolate) is primarily used in industrial applications, particularly as a stabilizer in plastics and coatings due to its ability to enhance thermal stability and resistance to degradation.

The reactivity of lead bis(nonylphenolate) can be attributed to its phenolic components, which can undergo various chemical transformations. Key reactions include:

  • Decomposition: Under elevated temperatures, lead bis(nonylphenolate) can decompose, releasing lead oxide and nonylphenol.
  • Complexation: It can form complexes with other metal ions or ligands, potentially modifying its stability and solubility.
  • Substitution Reactions: The phenolic groups can participate in electrophilic substitution reactions, which may alter the compound's functional properties.

Lead bis(nonylphenolate) has been studied for its biological interactions, particularly concerning its potential endocrine-disrupting effects. Nonylphenol, a component of this compound, is known for its estrogenic activity, which raises concerns regarding reproductive toxicity and environmental impact. The compound's interaction with biological systems may lead to alterations in hormone signaling pathways, affecting growth and development in various organisms.

Lead bis(nonylphenolate) can be synthesized through several methods:

  • Direct Reaction: Reacting lead oxide or lead carbonate with nonylphenol in a solvent such as toluene under reflux conditions. This method typically involves heating the reactants together until the formation of the desired product is complete.
  • Overbased Complex Formation: This involves reacting lead salts with an excess of nonylphenol in the presence of basic compounds to form overbased complexes that enhance the stability of the resulting product.
  • Solvent-assisted Methods: Utilizing solvents like methanol or ethanol can facilitate the reaction and improve yield by providing a medium that enhances solubility and reactivity.

Lead bis(nonylphenolate) finds application in several industries:

  • Plastics and Polymers: Used as a heat stabilizer in polyvinyl chloride (PVC) and other thermoplastics to prevent degradation during processing.
  • Coatings: Enhances the durability and weather resistance of paints and coatings.
  • Lubricants: Serves as an additive in lubricants to improve performance under high-temperature conditions.

Research on lead bis(nonylphenolate) has focused on its interactions with biological systems and environmental components. Studies indicate that:

  • Endocrine Disruption: Nonylphenol's estrogenic properties raise concerns about its effects on wildlife and human health, particularly regarding reproductive systems.
  • Toxicity Assessments: Evaluations have shown that exposure to this compound may result in adverse effects on aquatic organisms, highlighting the need for careful management and regulation.

Lead bis(nonylphenolate) shares structural similarities with other organometallic compounds containing phenolic groups. Some comparable compounds include:

Compound NameStructureUnique Features
Lead bis(2-ethylhexylphenolate)Similar structure with different alkyl groupEnhanced solubility in organic solvents
Barium nonylphenolateBarium salt of nonylphenolOften used as a stabilizer in plastics
Zinc bis(nonylphenolate)Zinc salt of nonylphenolLower toxicity compared to lead-based compounds
Calcium nonylphenolateCalcium salt of nonylphenolUsed as a biodegradable alternative

Lead bis(nonylphenolate) is unique due to its lead content, which contributes specific thermal stability properties not found in lighter metal analogs like zinc or calcium.

Hydrogen Bond Acceptor Count

2

Exact Mass

646.32643 g/mol

Monoisotopic Mass

646.32643 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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